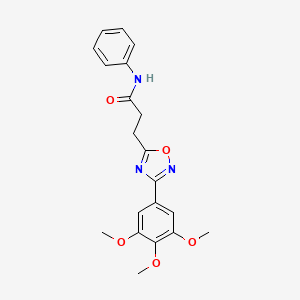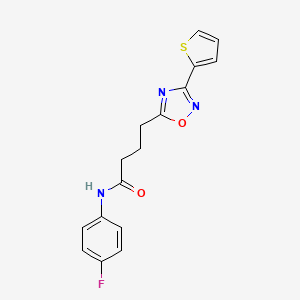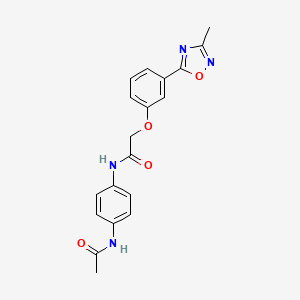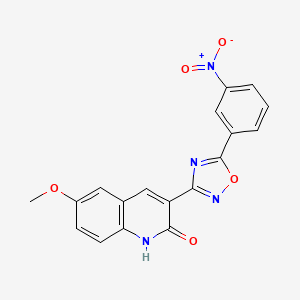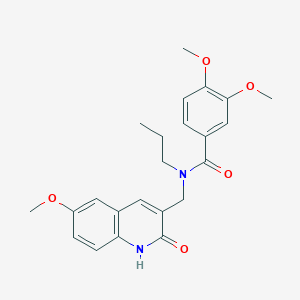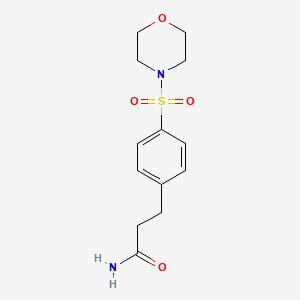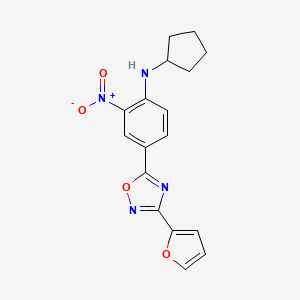
N-cyclopentyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, commonly known as CPFO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPFO belongs to the family of nitroaniline derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of CPFO is not fully understood. However, studies have shown that CPFO inhibits the activity of enzymes involved in cancer cell proliferation and inflammation. CPFO also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
CPFO has been found to have minimal toxicity and is well-tolerated in animal studies. However, further studies are needed to determine the long-term effects of CPFO on human health. CPFO has been found to have a half-life of approximately 2 hours in rat plasma and is rapidly metabolized in the liver.
实验室实验的优点和局限性
CPFO has several advantages for lab experiments, including its potent anti-cancer, anti-inflammatory, and anti-bacterial properties. CPFO is also relatively easy to synthesize using various methods. However, CPFO has some limitations, including its low solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on CPFO. One area of research is to determine the optimal dosage and administration of CPFO for its therapeutic applications. Further studies are also needed to determine the long-term effects of CPFO on human health. Additionally, research is needed to develop more efficient methods for synthesizing CPFO and to improve its solubility in water. Finally, studies are needed to determine the potential of CPFO for other therapeutic applications, including anti-viral and anti-fungal properties.
Conclusion
In conclusion, CPFO is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPFO has been synthesized using various methods and has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Further research is needed to determine the optimal dosage and administration of CPFO for its therapeutic applications and to improve its solubility in water. Overall, CPFO has the potential to be a valuable therapeutic agent for various diseases and conditions.
合成方法
CPFO can be synthesized using various methods, including the reaction of 2-nitroaniline with furan-2-carboxylic acid hydrazide, followed by cyclization with cyclopentanone. Another method involves the reaction of 2-nitroaniline with furan-2-carboxylic acid hydrazide, followed by cyclization with cyclopentanone in the presence of acetic anhydride. The yield of CPFO using these methods ranges from 60% to 75%.
科学研究应用
CPFO has been studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have shown that CPFO inhibits the growth of various cancer cells, including breast, liver, and lung cancer cells. CPFO also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, CPFO has been found to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-21(23)14-10-11(7-8-13(14)18-12-4-1-2-5-12)17-19-16(20-25-17)15-6-3-9-24-15/h3,6-10,12,18H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRURYMYKMYRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704666.png)
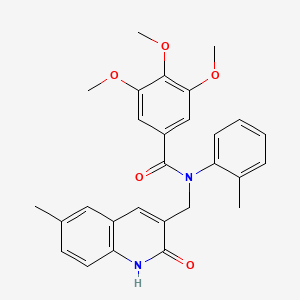
![4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704687.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide](/img/structure/B7704695.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704709.png)
